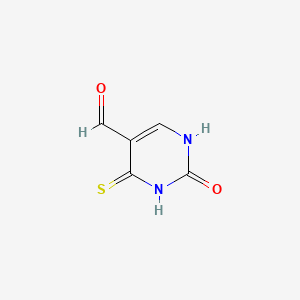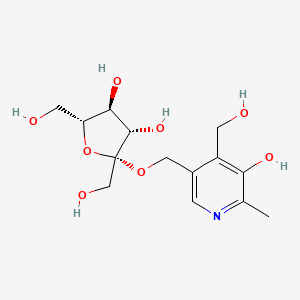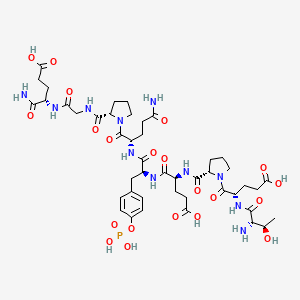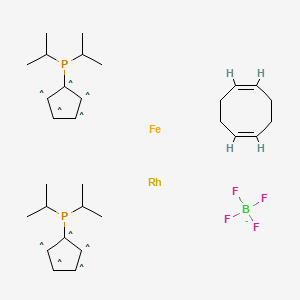![molecular formula C18H23ClN2 B583142 10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) CAS No. 99786-08-0](/img/structure/B583142.png)
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity) is a chemical compound used primarily in biochemical and proteomics research. It is known for its specific molecular structure, which includes a dimethylamino group attached to a propyl chain, linked to an acridan moiety. This compound is often utilized as an impurity standard in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride typically involves the following steps:
Formation of the Acridan Core: The acridan core is synthesized through a series of cyclization reactions involving aromatic precursors.
Attachment of the Propyl Chain: The propyl chain with a dimethylamino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to form the acridan core and attach the propyl chain.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Conversion to Hydrochloride Salt: The final product is converted to its hydrochloride form and dried to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
10-[3-(Dimethylamino)propyl]acridan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridan moiety to acridine.
Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or the propyl chain.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base.
Major Products
Oxidation Products: N-oxides of the acridan moiety.
Reduction Products: Acridine derivatives.
Substitution Products: Modified acridan compounds with different substituents on the propyl chain.
Aplicaciones Científicas De Investigación
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is widely used in scientific research, including:
Chemistry: As a standard for impurity analysis in synthetic chemistry.
Biology: In studies involving protein-ligand interactions and enzyme kinetics.
Medicine: As a reference compound in pharmaceutical research.
Industry: In the development of analytical methods for quality control.
Mecanismo De Acción
The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acridan moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
10-[3-(Dimethylamino)propyl]acridan Hydrochloride-d6: A deuterated analog used for isotopic labeling studies.
10-[3-(Dimethylamino)propyl]acridine Hydrochloride: A structurally similar compound with an acridine moiety instead of acridan.
Uniqueness
10-[3-(Dimethylamino)propyl]acridan Hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its use as an impurity standard and in proteomics research highlights its importance in analytical applications.
Propiedades
IUPAC Name |
3-(9H-acridin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQNCXHNDUNMOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)



![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)


![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
